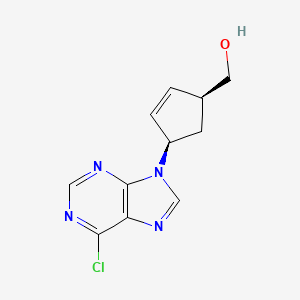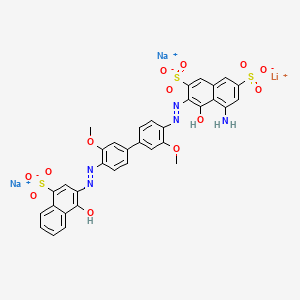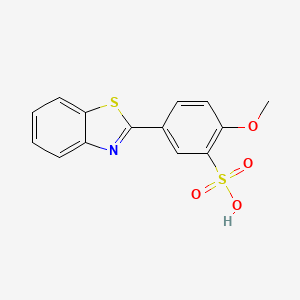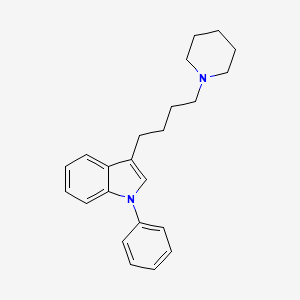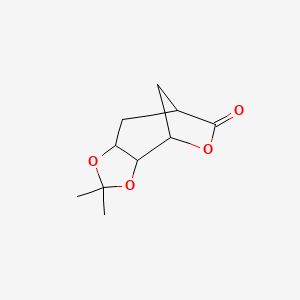
(Dimethylethylsilyl)methanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the carbamate family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylethylsilyl)methanol carbamate typically involves the reaction of (dimethylethylsilyl)methanol with carbamoylating agents. One common method is the reaction with dimethyl carbonate in the presence of a suitable catalyst . This reaction is environmentally friendly as it avoids the use of toxic phosgene, which is traditionally used in carbamate synthesis.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of (dimethylethylsilyl)methanol with dimethyl carbonate, leading to high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: (Dimethylethylsilyl)methanol carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a corresponding silyl ether.
Reduction: The major product is typically a silyl alcohol.
Substitution: The major products are substituted carbamates.
Aplicaciones Científicas De Investigación
(Dimethylethylsilyl)methanol carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (Dimethylethylsilyl)methanol carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate esters with the active site of the enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl carbamate: Known for its use in the fermentation industry but has carcinogenic properties.
Dimethyl carbonate: Used as a green solvent and reagent in organic synthesis.
Uniqueness: (Dimethylethylsilyl)methanol carbamate is unique due to its silyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful in applications where traditional carbamates may not be suitable .
Propiedades
Número CAS |
3124-43-4 |
|---|---|
Fórmula molecular |
C6H15NO2Si |
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
[ethyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |
Clave InChI |
AHSPQXBHAVUBTB-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


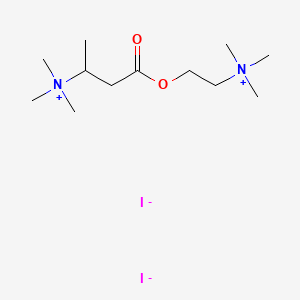


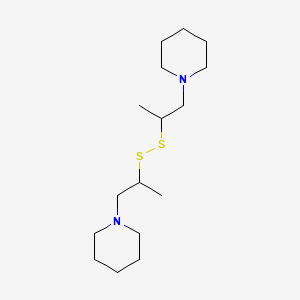
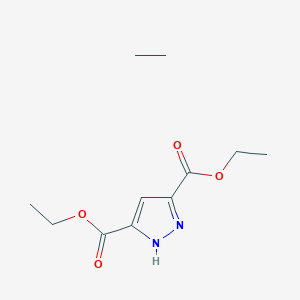
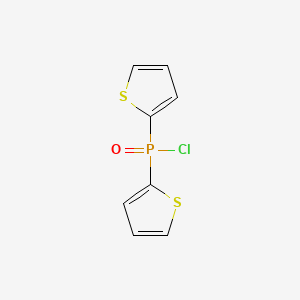
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)

